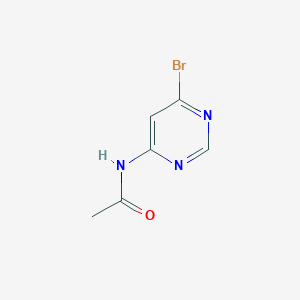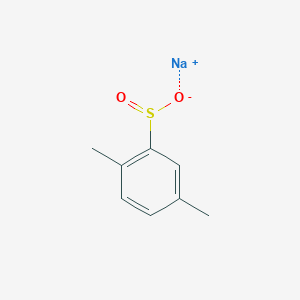
Sodium 2,5-dimethylbenzene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,5-dimethylbenzene-1-sulfinate is an organic compound with the molecular formula
C8H9NaO2S
. It is a sodium salt derivative of 2,5-dimethylbenzenesulfinic acid. This compound is primarily used in organic synthesis as a nucleophilic sulfur reagent. It is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications.準備方法
Synthetic Routes and Reaction Conditions: Sodium 2,5-dimethylbenzene-1-sulfinate can be synthesized through the reaction of 2,5-dimethylbenzenesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sulfonic acid is neutralized by the sodium hydroxide, forming the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions: Sodium 2,5-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form sulfides or thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve polar solvents and catalysts to facilitate the reaction.
Major Products:
Oxidation: 2,5-dimethylbenzenesulfonic acid.
Reduction: 2,5-dimethylbenzenethiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 2,5-dimethylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which sodium 2,5-dimethylbenzene-1-sulfinate exerts its effects depends on the specific reaction it is involved in. Generally, it acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. The sulfonate group enhances its reactivity by stabilizing the transition state and facilitating the formation of intermediates.
Molecular Targets and Pathways:
Nucleophilic Attack: The sulfonate group targets electrophilic carbon atoms in organic molecules.
Oxidation and Reduction Pathways: It participates in redox reactions, altering the oxidation state of sulfur and carbon atoms in the molecule.
類似化合物との比較
Sodium 2,5-dimethylbenzene-1-sulfinate can be compared with other sulfonate compounds such as:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness:
- Structural Differences: The presence of two methyl groups in this compound distinguishes it from other sulfonates, affecting its reactivity and steric properties.
- Reactivity: The methyl groups can influence the electron density on the benzene ring, making it more reactive in certain chemical reactions.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
分子式 |
C8H9NaO2S |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
sodium;2,5-dimethylbenzenesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-6-3-4-7(2)8(5-6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChIキー |
NHSAAANNKRGWBY-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)C)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


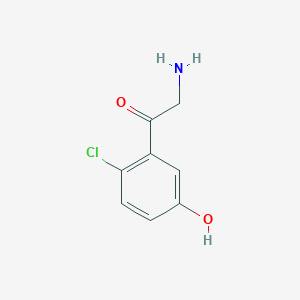

![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)



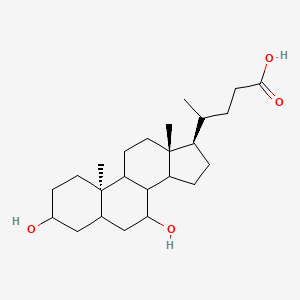
![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)


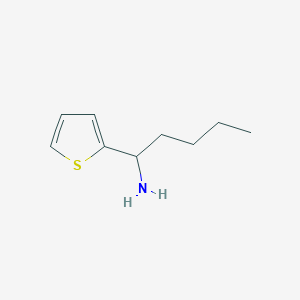
![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)
